molecular formula C8H6N2O7 B13429322 (2-Hydroxy-3,5-dinitrophenyl) acetate

(2-Hydroxy-3,5-dinitrophenyl) acetate

Cat. No.: B13429322
M. Wt: 242.14 g/mol
InChI Key: VUILIGNLIOEYHB-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,5-dinitrophenyl) acetate is an organic compound characterized by the presence of a phenyl ring substituted with hydroxyl and nitro groups, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,5-dinitrophenyl) acetate typically involves the nitration of phenolic compounds followed by esterification. One common method involves the nitration of 2-hydroxyacetophenone to form 2-hydroxy-3,5-dinitroacetophenone, which is then esterified with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,5-dinitrophenyl) acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenols and related compounds.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxy-3,5-dinitrophenyl) acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-dinitrophenyl) acetate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, affecting the compound’s reactivity and interactions with other molecules. The acetate group can be hydrolyzed to release acetic acid, which can further influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3,5-dinitrobenzaldehyde
  • 2-Hydroxy-3,5-dinitrobenzoic acid
  • 2-Hydroxy-3,5-dinitrophenylhydrazine

Uniqueness

(2-Hydroxy-3,5-dinitrophenyl) acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

(2-hydroxy-3,5-dinitrophenyl) acetate

InChI

InChI=1S/C8H6N2O7/c1-4(11)17-7-3-5(9(13)14)2-6(8(7)12)10(15)16/h2-3,12H,1H3

InChI Key

VUILIGNLIOEYHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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